7-(2,3-Epoxypropoxy)actinomycin D

Antitumor pharmacology Therapeutic index P‑388 leukemia

7‑(2,3‑Epoxypropoxy)actinomycin D (EPA; CAS 82830‑18‑0) is a rationally designed, carbon‑7 chromophore‑modified analogue of the clinically used antitumor antibiotic actinomycin D (AMD, dactinomycin). The molecule retains the pentapeptide lactone scaffold of the parent AMD and conserves the characteristic DNA‑intercalating chromophore, but the substitution of the C‑7 hydroxyl by a 2,3‑epoxypropoxy group confers an additional DNA‑alkylating capability that is absent in AMD.

Molecular Formula C65H90N12O18
Molecular Weight 1327.5 g/mol
Cat. No. B1252390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,3-Epoxypropoxy)actinomycin D
Synonyms7-(2,3-epoxypropoxy)actinomycin D
Molecular FormulaC65H90N12O18
Molecular Weight1327.5 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)OCC8CO8
InChIInChI=1S/C65H90N12O18/c1-28(2)45-62(87)76-21-17-19-38(76)60(85)72(13)24-41(78)74(15)51(30(5)6)64(89)93-34(11)47(58(83)68-45)70-56(81)37-23-40(92-27-36-26-91-36)32(9)54-49(37)67-50-43(44(66)53(80)33(10)55(50)95-54)57(82)71-48-35(12)94-65(90)52(31(7)8)75(16)42(79)25-73(14)61(86)39-20-18-22-77(39)63(88)46(29(3)4)69-59(48)84/h23,28-31,34-36,38-39,45-48,51-52H,17-22,24-27,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t34-,35-,36?,38+,39+,45-,46-,47+,48+,51+,52+/m1/s1
InChIKeyFLERDIDECREGNJ-AOTKJKTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7‑(2,3‑Epoxypropoxy)actinomycin D – Procurement‑Relevant Compound Baseline


7‑(2,3‑Epoxypropoxy)actinomycin D (EPA; CAS 82830‑18‑0) is a rationally designed, carbon‑7 chromophore‑modified analogue of the clinically used antitumor antibiotic actinomycin D (AMD, dactinomycin). The molecule retains the pentapeptide lactone scaffold of the parent AMD [1] and conserves the characteristic DNA‑intercalating chromophore, but the substitution of the C‑7 hydroxyl by a 2,3‑epoxypropoxy group confers an additional DNA‑alkylating capability that is absent in AMD [2]. It is synthesized as a racemic mixture; both enantiomers (R‑(+) and S‑(−)) have been isolated, and each exhibits tight DNA binding via non‑covalent intercalation and covalent adduct formation at guanine bases [3]. The compound is supplied as a lyophilized solid for research use, typically at ≥95% purity, with a molecular formula of C₆₅H₉₀N₁₂O₁₈ and a molecular weight of 1327.5 g mol⁻¹ [2].

Why 7‑(2,3‑Epoxypropoxy)actinomycin D Cannot Be Replaced by Generic Actinomycin D or Other C‑7 Analogs


Actinomycin D (AMD) and its simple alkyl‑ether C‑7 analogues share a common DNA‑intercalation pharmacophore, yet they are not freely interchangeable in research applications that demand a dual‑action DNA‑damage mechanism or an improved therapeutic window. AMD acts solely by non‑covalent intercalation and does not form covalent DNA lesions [1], whereas 7‑(2,3‑epoxypropoxy)actinomycin D (EPA) forms a covalent adduct at the N‑7 position of guanosine after initial intercalative recognition [REFS-2, REFS-3]. This covalent binding is strictly dependent on the epoxide function; the diol hydrolysis product (DHPA) or analogues that lack the intact epoxide ring only intercalate but do not alkylate DNA [2]. Consequently, substituting EPA with AMD, DHPA, or other non‑electrophilic C‑7 analogues would abrogate the DNA‑alkylating component and the attendant gain in therapeutic index [4].

7‑(2,3‑Epoxypropoxy)actinomycin D – Quantitative Differentiation Evidence Guide


Improved Therapeutic Index in P‑388 Leukemia – Head‑to‑Head Comparison with Actinomycin D

In a direct head‑to‑head study employing the P‑388 lymphocytic leukemia murine model, 7‑(2,3‑epoxypropoxy)actinomycin D (EPA) demonstrated antitumor activity that was “decidedly superior” to that of actinomycin D (AMD), and the calculated therapeutic index was increased several‑fold relative to AMD [1]. Although the original 1982 publication describes the therapeutic‑index gain qualitatively (“several‑fold”), subsequent grant reports and the 1988 enantiomer paper confirm that both racemic EPA and its R‑(+) enantiomer consistently achieve a larger safety margin than AMD across P‑388/S, P‑388/ADR, L‑1210, B‑16 melanoma, and C‑26 colon carcinoma models [REFS-2, REFS-3]. The quantitative difference is expressed not as a single numeric ratio but as a consistent, statistically meaningful shift in the dose–response curves that allows higher tumor‑inhibitory doses without exceeding the maximum tolerated dose of the host [1].

Antitumor pharmacology Therapeutic index P‑388 leukemia

Reduced In‑Vivo Toxicity to Normal Host Tissue – Direct Comparison with Actinomycin D

In the same 1982 comparative study, EPA and its companion 7‑(2,3‑dihydroxypropoxy) analogue were found to be “significantly less toxic than actinomycin D to normal CDF₁ mice in vivo” while retaining extreme cytotoxicity against human CCRF‑CEM lymphoblastic leukemia cells in vitro [1]. The reduced in‑vivo toxicity is a major contributor to the widened therapeutic index. This finding is reinforced by the 1988 enantiomer study, which demonstrated superior in‑vivo activity of the R‑(+)‑EPA enantiomer against solid tumors B‑16 and C‑26 without the dose‑limiting toxicity that characterizes AMD [2].

In‑vivo host toxicity Normal tissue sparing Actinomycin D comparator

Covalent DNA Adduct Formation – Differentiating Mechanism Absent in Actinomycin D

EPA forms covalent DNA adducts following initial non‑covalent intercalation, a property completely absent in actinomycin D (AMD). Under in‑vitro incubation conditions (37 °C, pH 7.4, 6 h), EPA‑dG (deoxyguanosine) adducts accounted for approximately 2.2% of the total EPA employed, with one major and two minor adducts separable by reverse‑phase HPLC [1]. The epoxide ring is essential for this covalent binding: hydrolysis to the diol derivative DHPA abolishes alkylation activity, and a control analogue (EPAMDEA) that lacks the peptide lactone functions fails to even associate with DNA, demonstrating that intercalative recognition is a prerequisite for covalent reaction [1]. AMD, by contrast, binds purely by non‑covalent intercalation and does not generate any detectable covalent lesion under identical conditions [REFS-1, REFS-2].

DNA alkylation Covalent adduct Mechanism of action

Superior Activity of the R‑(+) Enantiomer – Uniform Advantage Across Tumor Lines

The R‑(+) enantiomer of EPA is uniformly superior to both the S‑(−) enantiomer and the racemic mixture in all tumor lines tested, including actinomycin‑resistant and marginally responsive tumors [1]. In vitro activity (measured as growth inhibition of murine L‑1210 and P‑388/ADR leukemia cells and B‑16 melanoma cells) was consistently higher for R‑(+)‑EPA than for S‑(−)‑EPA or racemic EPA, and the in‑vivo superiority extended to solid tumors B‑16 melanoma and C‑26 colon carcinoma [1]. This enantiomeric differentiation is mechanistically linked to the exclusive formation of an N‑7‑guanosine adduct by R‑(+)‑EPA, while S‑(−)‑EPA generates two distinct adducts with different chromatographic and spectral properties [1]. The patent literature further confirms that the R‑(+) enantiomer is the preferred form for therapeutic development [2].

Enantiomeric differentiation R‑(+)‑EPA Antitumor activity

Metabolic Elimination in Rats – Differentiated Pharmacokinetic Behavior vs. Actinomycin D

Unlike actinomycin D, which is not metabolized and accumulates in host tissues causing cumulative toxicity, EPA is actively metabolized in rats and its metabolites are excreted rapidly in urine [1]. This metabolic clearance provides a pharmacokinetic rationale for the reduced in‑vivo host toxicity and the improved therapeutic index. The metabolic lability is structure‑dependent: the epoxide ring is susceptible to enzymatic hydrolysis generating DHPA, which is then further processed and eliminated. Subsequent NIH‑funded work confirmed that metabolic detoxification of EPA proceeds through hepatic and tumor‑homogenate pathways, with urinary excretion of metabolites documented in both rats and tumor‑bearing mice [2].

Drug metabolism Renal excretion Actinomycin D comparator

Precision Application Scenarios for 7‑(2,3‑Epoxypropoxy)actinomycin D Based on Quantitative Evidence


Actinomycin‑Resistant and Marginally Responsive Tumor Models

7‑(2,3‑Epoxypropoxy)actinomycin D (EPA), and especially its R‑(+) enantiomer, demonstrates superior in‑vitro and in‑vivo activity against actinomycin‑resistant P‑388/ADR leukemia, L‑1210 leukemia, B‑16 melanoma, and C‑26 colon carcinoma, where parent AMD exhibits limited or negligible activity [REFS-1, REFS-2]. This makes EPA the preferred compound for establishing efficacy in resistant xenograft or syngeneic tumor panels where AMD fails, and for investigating the mechanistic basis of overcoming actinomycin resistance through dual intercalation‑alkylation DNA damage [2].

DNA‑Damage‑Response and Covalent‑Adduct Research Programs

The unique ability of EPA to form covalent guanine‑N‑7 adducts (~2.2% of total drug under standard in‑vitro conditions) following intercalative recognition of DNA [3] makes it an indispensable chemical‑biology tool for studying intercalation‑primed alkylation, DNA‑adduct repair kinetics, and the role of covalent DNA lesions in triggering apoptosis versus non‑covalent transcriptional block. These experiments are not reproducible with AMD or with the non‑electrophilic diol derivative DHPA [3].

Enantiomer‑Specific Pharmacological Profiling

The well‑characterized enantiomeric differentiation between R‑(+)‑EPA (uniformly superior activity; single N‑7‑guanosine adduct) and S‑(−)‑EPA (inferior activity; two distinct adducts) [2] provides a validated enantiomer pair for investigating chirality‑dependent DNA‑adduct specificity, differential repair‑enzyme recognition, and stereoselective pharmacokinetics. The proprietary status of the R‑(+) enantiomer [4] further supports its use as a defined lead candidate in medicinal‑chemistry optimization programs.

In‑Vivo Therapeutic‑Window and Combination‑Regimen Studies

EPA's significantly reduced toxicity to normal CDF₁ mice relative to AMD, combined with its several‑fold improvement in therapeutic index against multiple tumor lines [REFS-1, REFS-2], enables repeated‑dosing regimens and combination studies (e.g., with DNA‑repair inhibitors or checkpoint modulators) that would be precluded by the cumulative toxicity of AMD. This wider experimental window is critical for generating robust preclinical efficacy data sets suitable for IND‑enabling packages.

Quote Request

Request a Quote for 7-(2,3-Epoxypropoxy)actinomycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.